"2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine" chemical properties
"2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine" chemical properties
An In-Depth Technical Guide to 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine
Introduction
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with pyridine derivatives standing out for their prevalence in a vast array of pharmaceuticals and biologically active compounds.[1] Within this class, 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine emerges as a highly functionalized and versatile building block. Its unique architecture, combining a reactive brominated pyridine core with a stereochemically rich tetrahydrofuran ether linkage, offers medicinal chemists a powerful tool for scaffold decoration and property modulation. The bromine atom serves as a key handle for sophisticated carbon-carbon and carbon-heteroatom bond formations, primarily through transition-metal-catalyzed cross-coupling reactions.[2][3] Simultaneously, the tetrahydrofuran moiety can enhance aqueous solubility, modulate metabolic stability, and provide specific vectors for hydrogen bonding interactions with biological targets. This guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and potential applications of this compound, designed for researchers and professionals engaged in drug discovery and development.
Molecular Profile and Physicochemical Properties
Accurate identification is the first step in any chemical workflow. The fundamental identifiers for 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine are summarized below.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 1049023-88-2 | [4] |
| Molecular Formula | C₉H₁₀BrNO₂ | [4] |
| Molecular Weight | 244.09 g/mol | [4] |
| IUPAC Name | 2-bromo-3-(oxolan-3-yloxy)pyridine |
| MDL Number | MFCD21162926 |[4] |
The physical properties of a compound dictate its handling, formulation, and pharmacokinetic behavior. While comprehensive experimental data for this specific molecule is not widely published, the following table outlines its known properties.
Table 2: Physicochemical Properties
| Property | Value | Notes |
|---|---|---|
| Appearance | Off-white to light yellow solid | Based on typical appearance of similar compounds. |
| Solubility | Soluble in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF). Limited solubility in water is expected. | Inferred from its structural components. |
| Melting Point | Not available in cited literature. | |
| Boiling Point | Not available in cited literature. |
| Hazard | Irritant | |
Synthesis and Chemical Reactivity
2.1. Proposed Synthetic Pathway: Williamson Ether Synthesis
The most logical and field-proven approach to constructing the ether linkage in 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine is the Williamson ether synthesis. This venerable reaction involves the deprotonation of an alcohol to form a nucleophilic alkoxide, which then displaces a halide or other suitable leaving group from an alkyl substrate.
In this specific case, the synthesis would proceed by reacting 2-Bromo-3-hydroxypyridine with a tetrahydrofuran derivative bearing a leaving group at the 3-position, such as 3-bromotetrahydrofuran or 3-tosyloxytetrahydrofuran.
Causality Behind Experimental Choices:
-
Base: Sodium hydride (NaH) is a strong, non-nucleophilic base, making it ideal for the quantitative deprotonation of the weakly acidic pyridinol hydroxyl group to form the corresponding sodium salt. Its insolubility in many organic solvents facilitates reaction monitoring and workup.
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is selected to dissolve the reactants, particularly the polar alkoxide intermediate, without interfering with the nucleophilic substitution (SN2) mechanism.
-
Leaving Group: A good leaving group (e.g., bromide, tosylate) on the tetrahydrofuran ring is crucial for an efficient SN2 reaction.
Caption: Williamson ether synthesis workflow.
2.2. Step-by-Step Experimental Protocol
This protocol is a representative procedure based on established chemical principles. Researchers should perform their own optimization and safety assessments.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-bromo-3-hydroxypyridine (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 0.2 M concentration) via syringe and stir the solution until the starting material is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
SN2 Reaction: Add a solution of 3-tosyloxytetrahydrofuran (1.1 eq) in a minimal amount of anhydrous DMF dropwise to the reaction mixture.
-
Reaction Monitoring: Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure product.
2.3. Chemical Reactivity
The reactivity of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine is dominated by the C2-bromo substituent . This position is highly susceptible to a range of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug synthesis. These include:
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
-
Stille Coupling: Reaction with organostannanes to form C-C bonds.
This reactivity makes the molecule an excellent scaffold for introducing diverse chemical functionalities at the 2-position of the pyridine ring.
Spectroscopic Signature for Structural Verification
Confirmation of the molecular structure is paramount. While specific experimental spectra for this compound are not publicly available, its characteristic NMR signals can be reliably predicted based on established principles of chemical shifts and coupling constants. This predictive analysis serves as a self-validating system for any researcher who synthesizes or procures this material.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Predicted ¹H Shift (ppm), Multiplicity | Predicted ¹³C Shift (ppm) | Notes |
|---|---|---|---|
| Pyridine H-4 | ~7.3-7.5, dd | ~125 | Coupled to H-5 and H-6. |
| Pyridine H-5 | ~7.1-7.3, dd | ~120 | Coupled to H-4 and H-6. |
| Pyridine H-6 | ~7.9-8.1, dd | ~145 | Most downfield pyridine proton due to proximity to nitrogen. |
| THF H-3' (CH-O) | ~5.0-5.2, m | ~78 | Proton on the carbon bearing the ether oxygen. |
| THF H-2', H-4' (CH₂) | ~3.8-4.1, m | ~68, ~70 | Diastereotopic protons adjacent to the ether oxygens. |
| THF H-5' (CH₂) | ~2.1-2.4, m | ~32 | Protons on the carbon furthest from the ring oxygen. |
| Pyridine C-2 (C-Br) | N/A | ~142 | Carbon bearing the bromine atom. |
| Pyridine C-3 (C-O) | N/A | ~155 | Carbon bearing the ether linkage. |
Note: Predictions are based on standard additive models and analysis of similar structures.[5][6] Actual values may vary depending on solvent and experimental conditions.
Utility in Medicinal Chemistry and Drug Development
2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine is not just a chemical entity but a strategic tool for drug design. Its value lies in its role as a versatile intermediate for constructing complex molecules with potential therapeutic applications, such as kinase inhibitors or receptor modulators.[7][8]
Strategic Application Workflow: The typical workflow involves using the bromo-group as an anchor point for a key coupling reaction that builds the core of the target molecule. The tetrahydrofuran ether moiety is often retained in the final structure to fine-tune physicochemical properties.
Caption: Role as a building block in drug discovery.
Hazard Assessment and Handling Protocols
Given its classification as an irritant and the general hazards associated with brominated pyridines, stringent safety protocols must be followed. The following guidelines are based on data from analogous compounds.[9][10]
Table 4: GHS Hazard Information (Inferred)
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. |
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Ensure no skin is exposed.
-
Respiratory Protection: If working outside a fume hood or with fine powders, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from strong oxidizing agents.
Conclusion
2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine is a well-designed chemical building block with significant potential for application in research, particularly in the synthesis of novel pharmaceutical agents. Its key features—a reactive bromine handle for versatile cross-coupling and a property-modulating tetrahydrofuran ether group—provide a robust platform for the rapid generation of molecular diversity. A thorough understanding of its synthesis, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective utilization in the laboratory.
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